molecular formula C15H12N4 B8620079 7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

Cat. No. B8620079
M. Wt: 248.28 g/mol
InChI Key: PCEWNDFWTBFROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073929B2

Procedure details

A flask containing the title compound from Example 1 Step B (20 mg, 0.08 mmol), formic hydrazide (6.0 mg, 0.10 mmol) and cyclohexanol (0.50 ml, 0.08 mmol) was heated to reflux for 6 hours. The reaction was cooled to room temperature, diluted with dimethylsulfoxide, acidified with trifluoroacetic acid and passed through a syringe filter. Purification by reverse phase HPLC (C18 column, 10 to 100% acetonitrile/water, both 0.1% v/v trifluoroacetic acid) provided the title compound: LCMS m/z 249.16 [M+H]+; 1H NMR (500 MHz, CD3OD) δ 9.90 (s, 1H), 9.30 (d, J=2.0 Hz, 1H), 9.01 (ddd, J=1.5, 1.9, 8.2 Hz, 1H), 8.93 (d, J=5.6 Hz, 1H), 8.23 (dd, J=5.8, 8.2 Hz, 1H), 8.10-8.07 (m, 2H), 8.02 (dd, J=1.9, 8.4 Hz, 1H), 3.46-3.43 (m, 2H), 3.38-3.35 (m, 2H).
Name
title compound
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
6 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[NH:13][C:12](=S)[CH2:11][CH2:10]3)[CH:2]=1.[CH:18]([NH:20][NH2:21])=O.C1(O)CCCCC1.[F:29][C:30]([F:35])([F:34])[C:31]([OH:33])=[O:32]>CS(C)=O>[F:29][C:30]([F:35])([F:34])[C:31]([OH:33])=[O:32].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[N:13]2[CH:18]=[N:20][N:21]=[C:12]2[CH2:11][CH2:10]3)[CH:2]=1

Inputs

Step One
Name
title compound
Quantity
20 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C=1C=C2CCC(NC2=CC1)=S
Name
Quantity
6 mg
Type
reactant
Smiles
C(=O)NN
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(CCCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
passed through a syringe
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Purification by reverse phase HPLC (C18 column, 10 to 100% acetonitrile/water

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(F)F
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C2CCC=3N(C2=CC1)C=NN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.